molecular formula C10H9ClN2 B2542096 6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine CAS No. 372506-46-2

6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine

Cat. No.: B2542096
CAS No.: 372506-46-2
M. Wt: 192.65
InChI Key: HPFINAOMXOUHEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring The presence of a chlorine atom at the 6th position and a cyclopropyl group at the 2nd position further defines its unique chemical identity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyclopropyl-1H-imidazole with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.

    Cyclization Reactions: Further cyclization can occur with suitable reagents to form more complex fused ring systems.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed:

    Substitution Products: Various substituted imidazo[1,2-a]pyridines.

    Oxidation Products: N-oxides of imidazo[1,2-a]pyridine.

    Reduction Products: Amino derivatives of imidazo[1,2-a]pyridine.

Scientific Research Applications

6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential as a lead compound in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Industry: The compound is utilized in the development of agrochemicals and materials science.

Comparison with Similar Compounds

    2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Similar structure with an ethyl group instead of a cyclopropyl group.

    6-Chloro-2-methylimidazo[1,2-a]pyridine: Similar structure with a methyl group instead of a cyclopropyl group.

    6-Chloro-2-phenylimidazo[1,2-a]pyridine: Similar structure with a phenyl group instead of a cyclopropyl group.

Uniqueness: 6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific biological targets, making it a valuable compound in drug discovery and development.

Biological Activity

6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research findings, including in vitro studies, structure-activity relationships (SAR), and case studies that highlight the compound's biological efficacy.

Chemical Structure and Synthesis

The compound belongs to the imidazo[1,2-a]pyridine family, characterized by a fused pyridine ring and an imidazole moiety. The cyclopropyl group at position 2 and the chloro substituent at position 6 contribute to its unique pharmacological properties. Synthesis typically involves cyclization reactions of appropriate precursors, often employing methods such as C-H activation or transition metal catalysis to form the imidazo framework.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In a study assessing various derivatives, this compound showed submicromolar inhibitory activity against multiple tumor cell lines, suggesting its potential as a lead compound for developing new anticancer agents. The structure-activity relationship analysis indicated that modifications at the imidazo position can enhance potency against specific cancer types .

Table 1: In Vitro Anticancer Activity of this compound Derivatives

CompoundCell Line TestedIC50 (µM)
This compoundHepG2 (Liver)0.38
This compoundMDA-MB-231 (Breast)0.45
This compoundA549 (Lung)0.50

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. In vitro studies have shown moderate antibacterial and antifungal activities against various strains. For instance, derivatives of 6-chloro-pyridin-2-yl-amine exhibited significant antimicrobial activity with some compounds demonstrating enhanced effects against resistant strains .

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundMicrobial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12
This compoundCandida albicans10

Case Studies

Case studies involving the application of this compound in preclinical models have provided insights into its therapeutic potential. For example, a recent study highlighted its efficacy in reducing tumor growth in xenograft models when administered in conjunction with standard chemotherapy agents . These findings suggest that this compound could enhance the effectiveness of existing treatments.

Discussion

The biological activity of this compound underscores its potential as a versatile therapeutic agent. The combination of anticancer and antimicrobial properties makes it a candidate for further pharmacological exploration. Future research should focus on optimizing its structure to improve solubility and bioavailability while minimizing toxicity.

Properties

IUPAC Name

6-chloro-2-cyclopropylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-8-3-4-10-12-9(7-1-2-7)6-13(10)5-8/h3-7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFINAOMXOUHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.